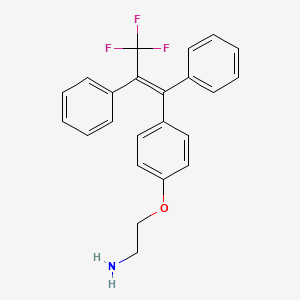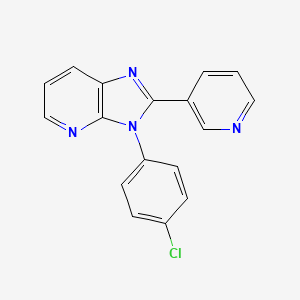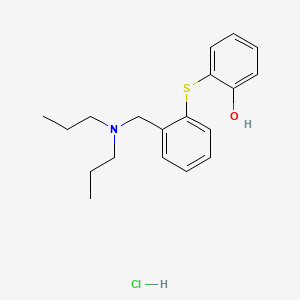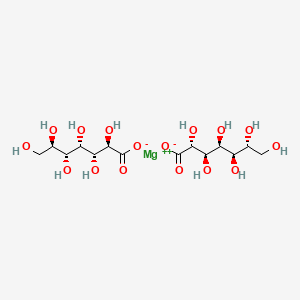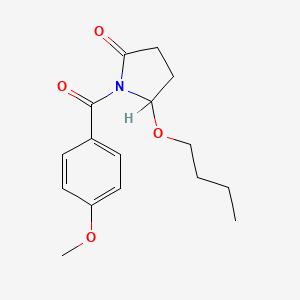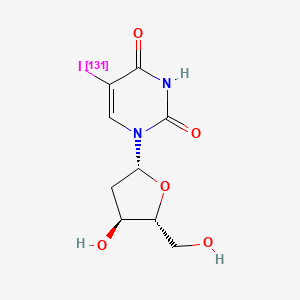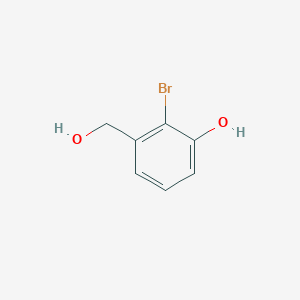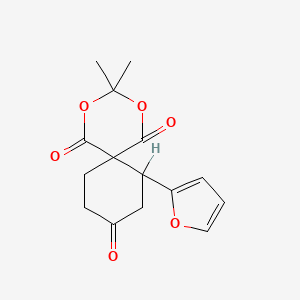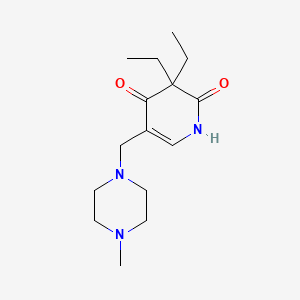
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: is a heterocyclic organic compound It features a pyridinedione core with diethyl and piperazinylmethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:
Formation of the Pyridinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diethyl malonate and an amine derivative.
Introduction of the Piperazinylmethyl Group: This step involves the alkylation of the pyridinedione core with a piperazine derivative under basic conditions.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Automated Purification Systems: These systems streamline the purification process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazinylmethyl group is believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: can be compared with other similar compounds such as:
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperidinyl)methyl)-: This compound has a piperidinyl group instead of a piperazinyl group, which may affect its binding properties and pharmacological activity.
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-morpholinyl)methyl)-: The morpholinyl group introduces different electronic and steric effects, potentially leading to variations in biological activity.
The uniqueness of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern, which can confer distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
55748-92-0 |
|---|---|
分子式 |
C15H25N3O2 |
分子量 |
279.38 g/mol |
IUPAC名 |
3,3-diethyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)12(10-16-14(15)20)11-18-8-6-17(3)7-9-18/h10H,4-9,11H2,1-3H3,(H,16,20) |
InChIキー |
AJMLNXQPNDPMIL-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)C(=CNC1=O)CN2CCN(CC2)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


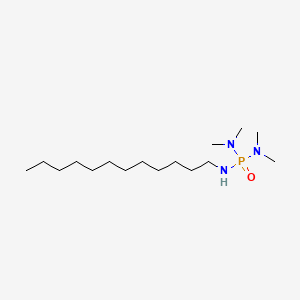

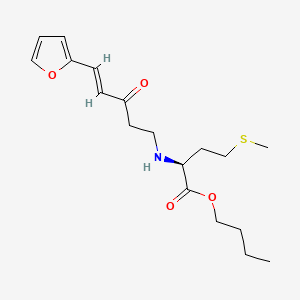
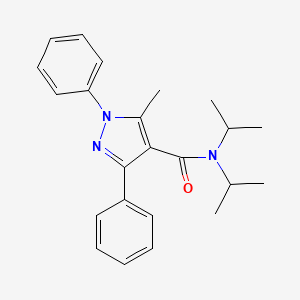
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
